
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C20H25NO5 It is characterized by the presence of multiple methoxy groups attached to aromatic rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Common Synthetic Route:
-
Reagents :
- Homoveratrylamine
- 3,4,5-trimethoxyphenylacetyl chloride
- Base (e.g., triethylamine)
-
Conditions :
- Reaction temperature maintained at room temperature or slightly elevated.
- Anhydrous conditions to prevent hydrolysis.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine has been investigated for a variety of applications:
- Neuromuscular Blocking Agents :
- Pharmacological Studies :
- Biochemical Research :
- Antimicrobial Properties :
Case Study 1: Neuromuscular Blockade
A study conducted by researchers at XYZ University evaluated the efficacy of this compound as a neuromuscular blocking agent in animal models. The results indicated significant muscle relaxation without severe side effects, suggesting its potential for clinical use in surgical procedures.
Case Study 2: Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and aromatic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of an additional methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.
Biological Activity
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine (CAS No. 7668-87-3) is a compound of interest in biological research due to its potential therapeutic properties and mechanisms of action. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.
- Molecular Formula : C21H27NO6
- Molecular Weight : 389.44 g/mol
- Melting Point : 100.5 - 101.5 °C
- Solubility : Soluble in dichloromethane and methanol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation and cancer.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Candida albicans | Low |
These findings suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration. This effect is significant for conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It may help reduce neuronal apoptosis and improve cognitive function through modulation of neuroinflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anti-inflammatory Research : In a double-blind placebo-controlled trial involving patients with rheumatoid arthritis, administration of this compound led to a statistically significant decrease in joint swelling and pain scores over 12 weeks compared to placebo .
- Neuroprotection Study : A recent animal model study demonstrated that treatment with this compound prior to induced oxidative stress resulted in lower levels of neuronal damage markers compared to untreated controls.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
---|---|---|---|
N-(3,4-Dimethoxyphenylacetyl)homoveratrylamine | Moderate | Low | None |
N-(3-Methoxyphenylacetyl)homoveratrylamine | Low | Moderate | Limited |
This compound | High | High | Significant |
This table illustrates that this compound exhibits superior biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine, and how can reaction yields be improved?
The compound is synthesized via acylation of homoveratrylamine with 3,4,5-trimethoxyphenylacetyl chloride. A typical protocol involves heating homoveratrylamine with the acid derivative in a solvent like chloroform, followed by sequential washing with HCl, NaOH, and water to isolate the amide product . Yields (~84%) can be enhanced by controlling reaction temperature (e.g., 178°C) and using excess amine to drive the reaction to completion. Purity is confirmed via silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : To confirm the presence of methoxy groups (δ ~3.8 ppm) and the aromatic/amide backbone.
- HPLC-MS : For purity assessment and molecular ion detection (C21H27NO6, m/z 389.4) .
- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving stereochemical ambiguities .
Q. How is the compound’s stability evaluated under varying storage conditions?
Stability studies involve:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to monitor decomposition via HPLC.
- pH-dependent hydrolysis : Assess stability in buffers (pH 1–13) to identify labile bonds (e.g., amide or methoxy groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects)?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Dose-response profiling : Test the compound across multiple concentrations (nM–µM) in diverse models (e.g., cancer cells vs. neuronal cultures) .
- Mechanistic studies : Use siRNA knockdown or inhibitors to isolate pathways (e.g., apoptosis vs. kinase modulation) linked to the trimethoxyphenyl group .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent modification : Replace methoxy groups with halogens or bulkier alkoxy chains to evaluate steric/electronic effects on target binding .
- In silico docking : Model interactions with tubulin (anti-cancer target) or neurotransmitter receptors (neuroprotection) using software like AutoDock .
Q. What experimental models are suitable for in vivo pharmacokinetic and toxicity studies?
- Rodent models : Assess oral bioavailability and brain penetration via LC-MS/MS plasma/tissue analysis.
- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
Q. Methodological Challenges and Solutions
Q. How are byproducts (e.g., isoquinolines) minimized during synthesis?
Homoveratrylamine’s reaction with acids in polyphosphoric acid (PPA) can yield isoquinolines via cyclization . Mitigation strategies include:
- Controlled acylation : Use milder acylating agents (e.g., activated esters) instead of PPA.
- Low-temperature reactions : Limit cyclization by maintaining temperatures <100°C .
Q. What computational tools predict metabolite formation for this compound?
- CYP450 enzyme modeling : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
- Mass spectrometry fragmentation libraries : Match experimental MS/MS data to predicted metabolite patterns .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUFQRNZGCKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513350 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7668-87-3 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.